N-Methyl(quinoxalin-2-yl)methanimine N-oxide
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Overview
Description
N-Methyl(quinoxalin-2-yl)methanimine N-oxide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl(quinoxalin-2-yl)methanimine N-oxide typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of N-Methyl(quinoxalin-2-yl)methanimine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion to the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product . The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Methyl(quinoxalin-2-yl)methanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state derivatives, while reduction reactions produce the parent amine .
Scientific Research Applications
N-Methyl(quinoxalin-2-yl)methanimine N-oxide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and antioxidant properties, making it a candidate for the treatment of neurodegenerative diseases.
Biological Research: It is used in studies involving oxidative stress and its effects on cellular structures.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl(quinoxalin-2-yl)methanimine N-oxide involves its ability to interact with reactive oxygen species (ROS) and other free radicals. The compound can trap and neutralize these reactive species, thereby protecting cellular structures from oxidative damage . This antioxidant activity is primarily attributed to the N-oxide moiety, which can undergo redox cycling and scavenge free radicals .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide: Known for its neuroprotective properties.
Quinoxaline-2-carbaldehyde: Used in the synthesis of various quinoxaline derivatives.
Uniqueness
N-Methyl(quinoxalin-2-yl)methanimine N-oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. Its ability to act as an antioxidant and neuroprotective agent sets it apart from other quinoxaline derivatives .
Properties
CAS No. |
62018-38-6 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-methyl-1-quinoxalin-2-ylmethanimine oxide |
InChI |
InChI=1S/C10H9N3O/c1-13(14)7-8-6-11-9-4-2-3-5-10(9)12-8/h2-7H,1H3 |
InChI Key |
YSYBXXSCGJXQGI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CC1=NC2=CC=CC=C2N=C1)[O-] |
Origin of Product |
United States |
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